molecular formula C24H20N2O2 B2957696 3-[4-(benzyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 1234691-92-9

3-[4-(benzyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2957696
CAS No.: 1234691-92-9
M. Wt: 368.436
InChI Key: PVPSQMJWYVNIPH-UHFFFAOYSA-N
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Description

3-[4-(Benzyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative featuring a phenyl group at position 1, a 4-(benzyloxy)-3-methylphenyl substituent at position 3, and a carbaldehyde functional group at position 2. This compound is synthesized via the Vilsmeier-Haack reaction, where a hydrazone intermediate derived from substituted acetophenone and benzoyl hydrazide undergoes cyclization in the presence of DMF/POCl₃ . The carbaldehyde moiety at position 4 is reactive, enabling further derivatization, such as Schiff base formation or reduction to alcohols .

Properties

IUPAC Name

3-(3-methyl-4-phenylmethoxyphenyl)-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2/c1-18-14-20(12-13-23(18)28-17-19-8-4-2-5-9-19)24-21(16-27)15-26(25-24)22-10-6-3-7-11-22/h2-16H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPSQMJWYVNIPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(benzyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves the following steps:

  • Starting Materials: : Benzyl alcohol, 3-methylphenylhydrazine, phenylacetonitrile, and formylating agents.

  • Formation of the Intermediate: : A condensation reaction between 3-methylphenylhydrazine and phenylacetonitrile forms the pyrazole ring.

  • Introduction of the Benzyloxy Group: : The intermediate undergoes O-alkylation with benzyl alcohol under basic conditions.

  • Formylation: : The final step involves formylation of the pyrazole compound using a suitable reagent like dichloromethyl methyl ether or Vilsmeier-Haack reagent.

Industrial Production Methods

On an industrial scale, the synthesis might be optimized to involve continuous flow reactions, which offer advantages in terms of yield, safety, and scalability. Use of catalysts and automated systems ensures higher efficiency and cost-effectiveness in large-scale production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The aldehyde group can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : The benzyloxy and phenyl groups can participate in various nucleophilic or electrophilic substitution reactions, modifying the compound's properties for further use.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromium trioxide, or PCC.

  • Reduction: : Sodium borohydride, lithium aluminum hydride.

  • Substitution: : Typical nucleophiles or electrophiles like halides, amines, and alkylating agents.

Major Products Formed

  • Oxidation Products: : Carboxylic acids.

  • Reduction Products: : Alcohols.

  • Substitution Products: : Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-[4-(benzyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde is used as an intermediate in the synthesis of complex organic molecules and materials science research.

Biology

Biologically, this compound shows potential as a ligand in studying protein interactions and enzymatic activities due to its functional groups and binding capabilities.

Medicine

In the medical field, the compound is investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its unique structure allows for targeted drug design and development.

Industry

Industrially, it serves as a precursor in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms:

  • Binding to Enzymes and Receptors: : The aldehyde and pyrazole functionalities enable it to interact with biological macromolecules, influencing their activity.

  • Inhibition of Specific Pathways: : It can inhibit specific signaling pathways involved in disease processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Position 1 Modifications

  • 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives : These compounds replace the phenyl group at position 1 with a benzoyl moiety. Derivatives with electron-donating groups (e.g., 4-methoxy in compound 4c ) exhibit enhanced antioxidant activity (IC₅₀ = 12.3 µM in DPPH assay) compared to electron-withdrawing groups (e.g., 3-nitro in 4b , IC₅₀ = 28.7 µM) .
  • 1-(4-Substituted-phenyl) analogs : Substitutions at position 1 with halogens (e.g., chloro, fluoro) or methoxy groups alter electronic properties and molecular packing, as confirmed by crystallographic studies .

Position 3 Modifications

  • 3-(4-Methoxyphenyl) derivatives : Compound 4c (1-Benzoyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde) demonstrates potent antioxidant activity (IC₅₀ = 10.8 µM in hydroxyl radical scavenging) due to the electron-donating methoxy group stabilizing radical intermediates .
  • 3-(3,5-Difluorophenyl) derivatives : Fluorine atoms at position 3 increase electronegativity, improving metabolic stability but reducing antioxidant efficacy (IC₅₀ = 34.2 µM) compared to methoxy-substituted analogs .
  • 3-(4-(Prop-2-yn-1-yloxy)phenyl) derivatives : The propargyloxy group introduces alkyne functionality, enabling click chemistry for bioconjugation .

Position 4 Modifications

  • Carbaldehyde vs. Hydroxymethyl : Reduction of the carbaldehyde group to hydroxymethyl (e.g., using NaBH₄) retains bioactivity but reduces electrophilicity, as seen in 3-(4-(hydroxymethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one .

Antioxidant Activity

Compound DPPH IC₅₀ (µM) Hydroxyl Radical IC₅₀ (µM) Nitric Oxide IC₅₀ (µM)
4c (4-methoxy) 12.3 10.8 14.2
4e (4-hydroxy) 13.5 11.4 15.6
Target Compound Data pending Data pending Data pending

Anti-inflammatory Activity

  • 4c and 4e reduce carrageenan-induced edema by 78% and 72%, respectively, at 50 mg/kg, surpassing diclofenac sodium (68%) .
  • 3-(4-Fluorophenyl) analogs show moderate COX-2 inhibition (IC₅₀ = 18.9 µM) due to fluorine’s electronegativity .

Physicochemical and Structural Insights

  • Crystallography : Derivatives with para-substituted phenyl groups (e.g., 4-methoxy) exhibit planar pyrazole rings and hydrogen-bonding networks, enhancing stability .
  • Reactivity : The carbaldehyde group participates in condensation reactions, forming hydrazones or thiosemicarbazones for targeted drug delivery .

Biological Activity

3-[4-(benzyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde, a compound belonging to the pyrazole class of heterocycles, has garnered attention for its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, highlighting its potential therapeutic applications based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves several steps, including the formation of the pyrazole ring and subsequent functionalization. The compound can be synthesized via a Vilsmeier–Haack formylation reaction followed by O-alkylation processes. The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .

Biological Activities

Research indicates that compounds in the pyrazole family exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Pyrazole derivatives have shown significant antimicrobial effects against various bacterial strains and fungi. For instance, studies have demonstrated that certain pyrazole compounds possess inhibitory activity against Staphylococcus aureus and Escherichia coli at low concentrations .
  • Anti-inflammatory Properties : Some pyrazole derivatives act as inhibitors of COX-2, an enzyme linked to inflammation. These compounds have been evaluated for their ability to reduce inflammatory markers in vitro and in vivo models .
  • Antitumor Activity : There is substantial evidence supporting the anticancer properties of pyrazole derivatives. For example, studies have reported that this compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The mechanism involves inhibition of tubulin polymerization, which is crucial for cancer cell division .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibitory activity against E. coli and S. aureus
Anti-inflammatoryCOX-2 inhibition; reduction in inflammatory markers
AntitumorCytotoxicity against MCF-7 and PC-3 cell lines

Case Studies

Several studies have specifically focused on the biological evaluation of pyrazole derivatives:

  • Antimicrobial Study : A series of pyrazole compounds were tested for their antimicrobial efficacy using standard methods against various pathogens. The results indicated that certain derivatives displayed significant antibacterial activity comparable to conventional antibiotics .
  • Anti-inflammatory Research : In a controlled study, pyrazole derivatives were administered to animal models exhibiting inflammation. The results showed a marked decrease in edema and inflammatory cytokines, suggesting potential use as anti-inflammatory agents .
  • Antitumor Evaluation : In vitro assays demonstrated that this compound effectively inhibited the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Q & A

Q. What are the standard synthetic routes for preparing 3-[4-(benzyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via nucleophilic substitution and formylation. A common approach involves reacting 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 4-(benzyloxy)-3-methylphenol in the presence of a base (e.g., K₂CO₃ or KOH) in polar solvents like DMSO or DMF . For example, refluxing with KOH in DMSO yields the aryloxy intermediate, followed by formylation using POCl₃ and DMF under Vilsmeier-Haack conditions to introduce the aldehyde group .

Key Steps :

StepReagents/ConditionsPurposeYield Range
Nucleophilic substitutionKOH/DMSO, 3 hr refluxIntroduce benzyloxy-methylphenol substituent70–85%
FormylationPOCl₃/DMF, 0–5°C → steam bathInstall aldehyde group65–78%

Q. How is the purity of the compound validated during synthesis?

Purity is assessed via TLC (ethyl acetate/hexane, 8:2) and recrystallization from ethanol or ethanol/water mixtures . Melting point analysis (e.g., 123–125°C for intermediates) and spectroscopic methods (¹H/¹³C NMR, IR) confirm structural integrity. For example, the aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm in ¹H NMR .

Q. What crystallization techniques yield X-ray-quality crystals?

Slow evaporation of ethanol or ethanol/water solutions at room temperature is effective. Crystals suitable for X-ray diffraction are often needle-like or prismatic, as reported for analogous pyrazole-4-carbaldehydes .

Advanced Research Questions

Q. How can conflicting spectroscopic data between computational predictions and experimental results be resolved?

Discrepancies often arise from solvent effects or conformational flexibility. Use X-ray crystallography (e.g., SHELX refinement ) to validate geometry. For example, the title compound’s aldehyde group shows planarity with the pyrazole ring in crystal structures, resolving ambiguities in NMR assignments . Computational DFT calculations (B3LYP/6-31G*) can model solvent interactions to align with experimental data .

Q. What strategies optimize reaction yields when steric hindrance from the 3-methyl and benzyloxy groups occurs?

  • Catalyst selection : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency .
  • Solvent tuning : Switch from DMSO to DMF for better solubility of bulky intermediates .
  • Temperature control : Gradual warming (0°C → room temperature) during formylation minimizes side reactions .

Yield Comparison :

ConditionBaseSolventYield
KOHDMSO78%
K₂CO₃DMF65%

Q. How do substituents on the phenyl ring influence biological activity?

The 4-benzyloxy-3-methyl group enhances lipophilicity, improving membrane permeability in antimicrobial assays . Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., Cl, Br) at the 4-position increase anti-inflammatory activity, while methoxy groups reduce potency .

Q. What methodologies validate the compound’s role as a PI3Kγ inhibitor?

  • Enzyme assays : Measure IC₅₀ values using recombinant PI3Kγ and ATP-competitive luminescent kits .
  • Docking studies : AutoDock Vina or Schrödinger Suite models interactions with PI3Kγ’s ATP-binding pocket, highlighting hydrogen bonds with Val-882 and hydrophobic contacts with Met-804 .

Data Analysis & Troubleshooting

Q. How are SHELX programs employed to resolve crystallographic disorders in this compound?

SHELXL refines disordered benzyloxy groups using PART and SUMP instructions. For example, split occupancy models (e.g., 50:50) resolve rotational disorder in the benzyl ring . ADPs (anisotropic displacement parameters) are constrained using ISOR and DELU commands to stabilize refinement .

Q. Why do hydrazine derivatives of this compound exhibit varying biological activities?

Hydrazine condensation at the aldehyde position generates Schiff bases with diverse electronic profiles. For instance, electron-deficient hydrazines (e.g., 2,4-dinitrophenylhydrazine) yield derivatives with enhanced antibacterial activity (MIC = 8 µg/mL against S. aureus) compared to electron-rich analogs (MIC = 32 µg/mL) .

Methodological Best Practices

Q. What precautions prevent aldehyde oxidation during storage?

Store under inert gas (N₂/Ar) at −20°C in amber vials. Add stabilizers like BHT (0.1% w/w) to ethanol solutions .

Q. How are computational and experimental data integrated to predict reactivity?

Combine DFT-computed Fukui indices (electrophilicity at C-4) with Hammett σ values to predict regioselectivity in nucleophilic attacks. For example, the aldehyde group’s high electrophilicity (f⁺ = 0.12) aligns with its reactivity in Knoevenagel condensations .

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